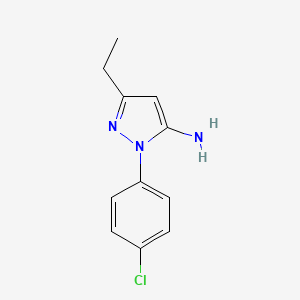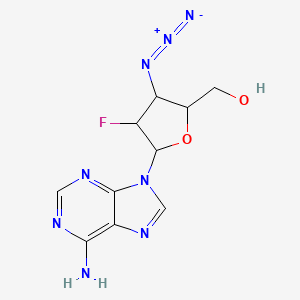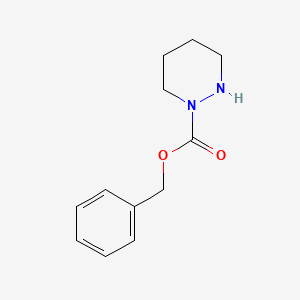
5-Chloro-2-tosylisoindoline
Overview
Description
5-Chloro-2-tosylisoindoline is a chemical compound that is part of the indoline family, which are heterocyclic structures containing a benzene ring fused to a pyrrolidine ring. The specific compound of interest, while not directly synthesized in the provided papers, is related to various 5-chloroindoline derivatives that have been synthesized and studied for their chemical properties and potential applications in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of 5-chloroindoline derivatives has been explored through various methods. In one study, 5-chloroindol-2(3H)-one was synthesized using 4-chloroaniline and chloroacetyl chloride through chloroacetylation and Friedel-Crafts reaction, achieving high yields and purity . Another approach involved a one-pot pseudo three-component reaction between 5-chloroisatin and 4-hydroxycoumarin, catalyzed by mandelic acid in aqueous ethanol . Additionally, a large-scale synthesis method for 5-chloroindole and its analogues was described using a halogen-halogen exchange reaction, which is commercially feasible and provides good yields .
Molecular Structure Analysis
The molecular structure of 5-chloroindoline derivatives has been characterized using various techniques. For instance, the crystal structure of a 5-chlorospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione was determined using single X-ray crystallography, revealing a triclinic space group and a complex system of intermolecular interactions . These structural analyses are crucial for understanding the properties and reactivity of these compounds.
Chemical Reactions Analysis
Chemical reactions involving 5-chloroindoline derivatives include 1,3-dipolar cycloaddition reactions, which proceed under mild conditions with complete regioselectivity . The reactivity and selectivity of these reactions were elucidated using Density Functional Theory (DFT) studies, which showed consistency with experimental data . Other reactions include Pd-catalyzed cross-coupling reactions, which allow for the selective substitution of chlorine atoms in the indole ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-chloroindoline derivatives are influenced by their molecular structure. The elaborate system of hydrogen bonding and other non-covalent interactions within the crystal lattice contributes to the stability of these compounds . The reactivity of these compounds in various chemical reactions suggests potential applications in the synthesis of complex molecules, including pharmaceuticals . Additionally, molecular docking studies have been performed to explore the inhibition properties of these molecules against biological targets such as Human topoisomerase IIα .
Safety And Hazards
The safety information for 5-Chloro-2-tosylisoindoline indicates that it may cause skin irritation, serious eye irritation, and may be harmful if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
5-chloro-2-(4-methylphenyl)sulfonyl-1,3-dihydroisoindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2S/c1-11-2-6-15(7-3-11)20(18,19)17-9-12-4-5-14(16)8-13(12)10-17/h2-8H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGIDBYTECOSJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3=C(C2)C=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-tosylisoindoline | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3033860.png)




![4-Bromo-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B3033872.png)


![2-(4-benzylpiperidin-1-yl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3033875.png)
![2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3033876.png)
![2-[4-(2-chlorophenyl)piperazin-1-yl]-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3033878.png)